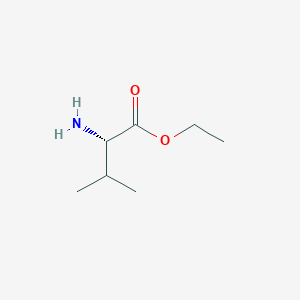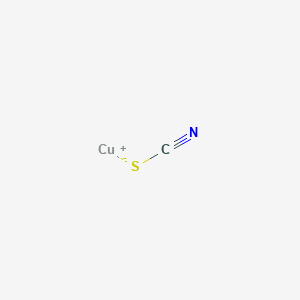
Copper(I) thiocyanate
Übersicht
Beschreibung
Copper(I) thiocyanate (CuSCN) is a coordination polymer with the formula CuSCN. It is an air-stable, white solid used as a precursor for the preparation of other thiocyanate salts .
Synthesis Analysis
CuSCN forms from the spontaneous decomposition of black copper(II) thiocyanate, releasing thiocyanogen, especially when heated . It is also formed from copper(II) thiocyanate under water, releasing (among others) thiocyanic acid and the highly poisonous hydrogen cyanide . It can be conveniently prepared from relatively dilute solutions of copper(II) in water, such as copper(II) sulphate . To a copper(II) solution, sulphurous acid is added and then a soluble thiocyanate is added (preferably slowly, while stirring ). Copper(I) thiocyanate is precipitated as a white powder .Molecular Structure Analysis
CuSCN is a coordination polymer that features copper(I) in a characteristic tetrahedral coordination geometry. The sulfur end of the SCN- ligand is triply bridging so that the coordination sphere for copper is CuS3N . The crystal structures of 26 CuSCN–L complexes exhibit diverse structures changing from the 3D networks of the parent CuSCN to 2D sheet, 1D ladder, 1D zigzag chain, 1D helical chain, and a 0D monomer as well as intermediate bridged structures .Chemical Reactions Analysis
CuSCN has been reported to form complexes with ortho-pyridinyl carbohydrazones containing a thiophene (L1) or a furyl ring (L2) as a mixture of two different crystals for each compound, linkage isomers of C1N, [Cu (NCS) (L 1 )PPh 3] and C1S, [Cu (SCN) (L 1 )PPh 3 ], for L1, whereas monomeric and polymeric structures C2N, [Cu (NCS) (L 2 )PPh 3 ], and C2P, [– (NCS)Cu (L 2 )–] n, for L2 .Physical And Chemical Properties Analysis
CuSCN is a promising semiconductor with high transparency in the visible range, moderate hole mobility, and desirable environmental stability . It is an indirect band gap material (Eg = 3.68 eV) with the valence band edge demonstrated to change from being dominated by Cu-3d at soft X-ray ionization photon energies to Cu-3p at hard X-ray ionization photon energies .Wissenschaftliche Forschungsanwendungen
Electric Field-Induced Hole Transport CuSCN exhibits intrinsic hole transporting characteristics with significant field-effect mobility. This property is explored in thin films processed from solutions at room temperature, highlighting its potential in electronic applications (Pattanasattayavong et al., 2013).
Use in P-type Thin-Film Transistors CuSCN has been utilized to fabricate p-type thin-film transistors. Its wide bandgap and high transparency make it suitable for low-voltage transistors with notable hole mobilities (Pattanasattayavong et al., 2013).
Optical, Structural, and Magnetic Properties Different oxidation states of copper thiocyanate compounds have been synthesized, providing insights into their crystal structures and magnetic properties, which are crucial for various technological applications (Liu et al., 2003).
Thiocyanate Hydrometallurgy for Gold Recovery The use of thiocyanate, including copper thiocyanate, has been studied for gold recovery. The chemical and thermodynamic considerations of these compounds play a significant role in the extraction processes (Li et al., 2012).
Large-Area Opto/Electronics CuSCN's properties, such as intrinsic hole-transport and optical transparency, make it a promising material for large-area optoelectronic devices, including photovoltaic cells and organic light-emitting diodes (Wijeyasinghe & Anthopoulos, 2015).
Organic Photovoltaic Cells The advantageous properties of CuSCN, like desirable hole transport energy levels, have been reported for use in organic photovoltaic cells. It significantly increases power conversion efficiency compared to conventional materials (Treat et al., 2015).
Low-Temperature Processed Thin Film Transistors High-performance p-type CuSCN thin film transistors have been developed using ion gel electrolyte. These transistors show improved performance and stability, suitable for large-area flexible electronics (Ji et al., 2019).
Hole Transport Improvement by Antisolvent Treatment The coordination of diethyl sulfide in CuSCN films and its impact on hole mobility is investigated. Antisolvent treatment leads to films with higher crystallinity and improved hole transport properties (Worakajit et al., 2020).
Photoluminescent Copper(I) Polymer A novel thiocyanate-bridged copper(I) polymer with unique photoluminescent properties has been synthesized. Its structure features a stair-step polymeric coordination network (Jana et al., 2012).
Electronic Properties and Charge Transport Physics Comprehensive studies on the electronic properties of CuSCN, including its band structure and defect analysis, provide essential insights for advancing material and device performance in optoelectronic applications (Pattanasattayavong et al., 2017).
Safety And Hazards
Zukünftige Richtungen
CuSCN is a promising semiconductor with an expansive range of applications already demonstrated. Its structure can be easily modified, for example via ligand (L) coordination . It has been gradually utilized as the hole injection layer (HIL) within optoelectronic devices . The 2D structure is identified as a promising platform for designing new CuSCN-based materials as it retains the carrier transport properties while allowing for properties tailoring through ligand coordination .
Eigenschaften
IUPAC Name |
copper(1+);thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHNS.Cu/c2-1-3;/h3H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZKZMQQDCHTNF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSCN, CCuNS | |
| Record name | copper(I) thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(I)_thiocyanate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprous thiocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20469 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Copper(I) thiocyanate | |
CAS RN |
1111-67-7 | |
| Record name | Thiocyanic acid, copper(1+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.894 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



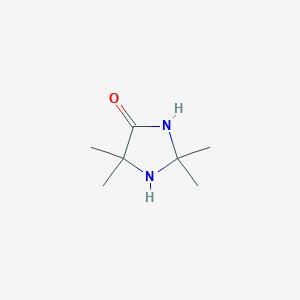
![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)
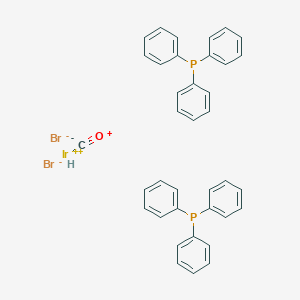
![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)
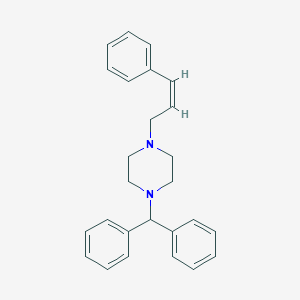
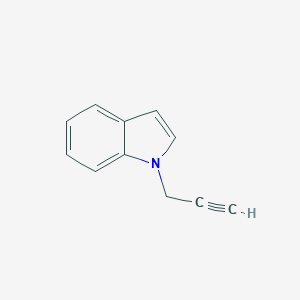
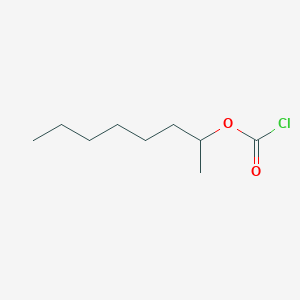
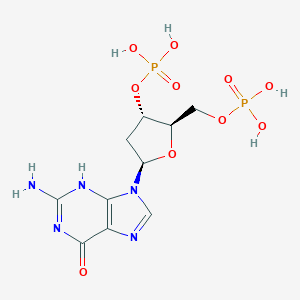
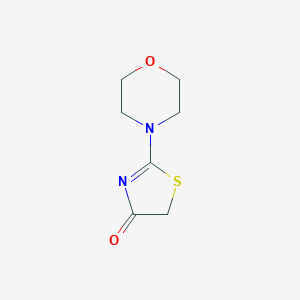
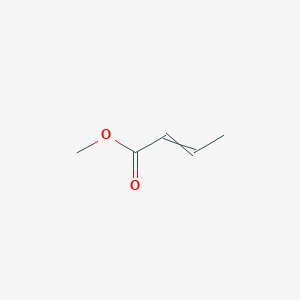
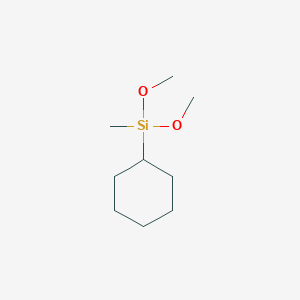
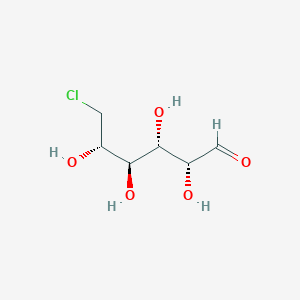
![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)
